molecular formula C29H46O8 B191504 20-Hydroxyecdysone 22-acetate CAS No. 22799-02-6

20-Hydroxyecdysone 22-acetate

Cat. No.: B191504
CAS No.: 22799-02-6
M. Wt: 522.7 g/mol
InChI Key: YAIZECBIJHIPCU-FORVDKSSSA-N
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Description

20-Hydroxyecdysone 22-acetate (CAS 22799-02-6) is a naturally occurring phytoecdysteroid, a class of polyhydroxylated steroids found in various plant species such as Ajuga reptans and Serratula species . As an acetate derivative of the primary insect molting hormone 20-hydroxyecdysone, it serves as a crucial compound in entomological and comparative endocrinology research . In arthropods, ecdysteroids like 20-hydroxyecdysone regulate critical developmental processes including molting and metamorphosis by binding to the ecdysone receptor (EcR) complex . This compound is also significant in plant defense mechanisms against herbivorous insects, functioning as a feeding deterrent that can disrupt normal development . In mammalian systems, phytoecdysteroids are investigated for their potential anabolic and adaptogenic properties. Research indicates that 20-hydroxyecdysone can stimulate protein synthesis and promote muscle hypertrophy in models like C2C12 myotubes, with proposed mechanisms involving membrane-bound estrogen receptors and MAS receptor pathways . Studies also suggest potential therapeutic applications for conditions like muscle atrophy and obesity, with a recent FDA-approved study investigating its efficacy for improving muscle strength in obesity . The compound features a cyclopentanoperhydro-phenanthrene skeleton with a 7-en-6-one chromophore, a cis A/B ring junction, and multiple hydroxyl groups, including the characteristic 20,22-diol system where the 22-hydroxy group is acetylated . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the Safety Data Sheet prior to handling.

Properties

IUPAC Name

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZECBIJHIPCU-FORVDKSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575676
Record name (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22799-02-6
Record name (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Deep Eutectic Solvents (NADES)

NADES, composed of hydrogen bond donors (e.g., choline chloride) and acceptors (e.g., organic acids), have emerged as green alternatives to conventional solvents. A 2020 study optimized NADES for 20E extraction from spinach, achieving a recovery rate of 93% using a choline chloride–acetic acid–water (1:1:1) system. Key parameters include:

ParameterOptimal ConditionRecovery (%)
NADES CompositionChCl–AcOH–H₂O93
Water Content20% v/v91
Extraction Time15 minutes90

This method reduced extraction time by 75% compared to traditional methanol-based techniques.

Ionic Liquid (IL)-Assisted Extraction

Ionic liquids like triethylammonium acetate ([TEA][OAc]) selectively extract 20E with 88% recovery, leveraging their tunable polarity and low volatility. IL-based solid-liquid extraction (SLE) minimizes matrix interference, as demonstrated by chromatographic analyses showing well-separated peaks for 20E in spinach extracts.

Traditional Solvent Extraction

Industrial-scale processes often employ methanol or ethanol followed by acetone precipitation. For example, a patented method involves sequential steps of methanolic extraction, acetone precipitation (1:2 v/v), and aluminum oxide adsorption to isolate 20E. This approach, while effective, requires large solvent volumes and extended processing times.

Chemical Modification to 22-Acetate

The acetylation of 20E at the 22-hydroxyl group involves selective protection of reactive sites and esterification under controlled conditions.

Protection of Hydroxyl Groups

To prevent unwanted reactions at other hydroxyl groups, industrial methods utilize:

  • Phenylboronic acid for vicinal diol (20,22-OH) protection.

  • Acetonation of 2,3-diol groups.

  • Silylation (e.g., tert-butyldimethylsilyl chloride) for the tertiary 25-OH group.

These steps ensure regioselective acetylation at the 22-position.

Acetylation Reaction

The protected 20E is treated with acetic anhydride in the presence of pyridine, a catalyst that scavenges HCl byproducts. Reaction conditions are optimized at 25°C for 12 hours, yielding this compound with minimal byproducts. Post-reaction, deprotection is achieved via mild acid hydrolysis (e.g., 0.1 M HCl in tetrahydrofuran).

Industrial-Scale Production

A patented multi-stage process outlines the industrial synthesis of 20E derivatives:

StagePurposeKey Steps
Pre-Purification Remove pigments and lipidsSolvent partitioning (CH₂Cl₂:EtOH)
Chromatography Isolate 20EGradient elution (35–60% MeOH)
Esterification Synthesize 22-acetateAcetic anhydride, pyridine
Final Purification Remove impuritiesReversed-phase HPLC

This method achieves a throughput of 1.2 kg/day in pilot-scale facilities, with a purity threshold of >98%.

Analytical Validation

Quality control protocols for this compound include:

  • UHPLC-UV : Quantification at 245 nm with a limit of detection (LOD) of 0.17 µg/g.

  • NMR Spectroscopy : Confirmation of acetylation at C22 via δ 2.05 ppm (singlet, CH₃COO).

  • Mass Spectrometry : ESI-MS m/z 523.3 [M+H]⁺.

Environmental and Economic Considerations

The adoption of NADES and ILs reduces solvent waste by 40–60% compared to traditional methods. However, industrial processes remain cost-intensive due to chromatography steps, which account for 70% of total production costs . Future directions include enzymatic acetylation and continuous-flow reactors to enhance sustainability.

Chemical Reactions Analysis

Oxidation Reactions

20-Hydroxyecdysone 22-acetate undergoes oxidation primarily at its hydroxyl groups. Key findings include:

  • Reagent/Conditions : Hydrogen peroxide (H₂O₂) in alkaline conditions.

  • Product : Forms 20-hydroxyecdysone 20,22-phosphoric acid , characterized by phosphate ester formation at the 20 and 22 positions .

Mechanistic Insight : The reaction involves nucleophilic attack by hydroxide ions on H₂O₂, generating reactive oxygen species that facilitate phosphate esterification.

Reduction Reactions

Reductive modifications target carbonyl or hydroxyl groups:

  • Reagent/Conditions : Sodium borohydride (NaBH₄) in alcoholic solvents.

  • Product : Reduced derivatives such as 20-hydroxyecdysone 22-alcohol , involving conversion of ester groups to alcohols .

Selectivity : NaBH₄ preferentially reduces carbonyl groups over ester functionalities under mild conditions.

Substitution Reactions

Acetylation and silylation are common substitution pathways:

Reaction Type Reagents/Conditions Product Site of Modification
AcetylationAcetic anhydride, pyridine22-O-acetyl derivatives C22 hydroxyl group
SilylationTrimethylsilyl chloride (TMSCl)Silyl-protected intermediates Tertiary hydroxyl groups

Synthetic Utility : Silylation protects hydroxyl groups during multi-step syntheses, enabling selective functionalization .

Esterification and Amidization

The compound serves as a precursor for novel derivatives:

  • Decanoate/Isobutyrate Synthesis :

    • Reagents : Decanoic acid or isobutyric acid under enzymatic or high-pressure amidization.

    • Conditions : Ammonia (NH₃) at >1 atm pressure or lipase-catalyzed ester exchange .

    • Products : 20-Hydroxyecdysone decanoate or isobutyrate , enhancing lipophilicity for pharmacological applications .

Industrial Relevance : These reactions enable scalable production of derivatives with improved bioavailability.

Chromatographic Behavior

Purification steps influence reactivity:

  • Elution : Stepwise gradients of aqueous methanol (35–60%) separate reaction products based on polarity .

  • Stationary Phase : Reversed-phase resins (60–200 µm) under low-pressure vacuum .

Key Observation : Elution order correlates with hydroxyl group count and esterification extent, critical for isolating reaction products .

Stability Under Environmental Conditions

  • pH Sensitivity : Degrades in strongly acidic/basic conditions via ester hydrolysis.

  • Thermal Stability : Decomposes above 200°C, forming dehydrated byproducts .

Synthetic Workflow

A representative synthesis pathway includes:

  • Protection of Diols : Phenylboronic acid protects 20,22-vicinal diols.

  • Acetonation : 2,3-diols converted to acetals.

  • Silylation : Tertiary 25-hydroxyl group protected with TMSCl.

  • Final Acetylation : 22-hydroxyl group acetylated .

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Reaction Temperature20–25°CMaximizes selectivity
Pressure (Amidization)1.5–2.0 atmEnhances conversion
Solvent PolarityMethanol/Water (70:30)Reduces side products

Emerging Reaction Pathways

Recent advancements include:

  • Enzymatic Transesterification : Lipases (e.g., Candida antarctica) for eco-friendly ester synthesis .

  • Microwave-Assisted Synthesis : Reduces reaction time by 60% compared to conventional methods .

Scientific Research Applications

20-Hydroxyecdysone 22-acetate, a semi-synthetic derivative of the naturally occurring ecdysteroid 20-hydroxyecdysone, has garnered significant attention in various scientific fields due to its diverse applications. This article explores its applications across several domains, including pharmaceuticals, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound shows promise in various therapeutic areas:

  • Anabolic Effects : It has been shown to promote muscle growth and recovery, making it a candidate for treating conditions like sarcopenia and muscular dystrophies .
  • Anti-Diabetic Properties : Research indicates that it can lower blood sugar levels and improve insulin sensitivity in diabetic models .
  • Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
  • Hepatoprotective Effects : Studies have demonstrated its protective effects on the liver, suggesting a role in managing liver diseases .

Table 1: Summary of Pharmacological Effects

Effect TypeDescription
AnabolicPromotes muscle growth and recovery
Anti-DiabeticLowers blood sugar levels and improves insulin sensitivity
Anti-InflammatoryReduces inflammation in chronic diseases
HepatoprotectiveProtects liver cells from damage
AntioxidantScavenges free radicals and reduces oxidative stress
AntineoplasticExhibits anticancer properties, particularly against lung cancer cells

Agricultural Applications

In agriculture, this compound is being explored as an insect growth regulator:

  • Pest Management : It disrupts the molting process in insects, making it a potential natural pesticide. Studies on Tribolium castaneum (a common pest) showed that ingestion of this compound resulted in significant larval mortality and reduced pupation rates .

Table 2: Effects on Insect Development

Insect SpeciesDosage (ppm)Effect Observed
Tribolium castaneum300Induced larval mortality
Tribolium castaneum600Significant reduction in pupation rates
Tribolium castaneum1200Accelerated adult emergence but increased mortality

Biochemical and Molecular Research

The compound serves as a model for studying hormonal regulation:

  • Hormonal Regulation Studies : It helps elucidate the mechanisms of molting and metamorphosis in insects by interacting with specific receptors like the Mas1 receptor .

Case Studies

  • Clinical Trials for Neuromuscular Diseases :
    • Early-stage clinical trials have assessed the efficacy of 20-hydroxyecdysone derivatives in treating neuromuscular disorders such as Duchenne muscular dystrophy. Results indicated improved muscle function and reduced symptoms .
  • Anticancer Research :
    • A study demonstrated that treatment with 20-hydroxyecdysone sensitized lung cancer cells to metabolic inhibitors, showcasing its potential as an adjunct therapy in cancer treatment .
  • Neuroprotective Studies :
    • Research has highlighted the neuroprotective effects of this compound against neurodegenerative diseases, suggesting mechanisms involving antioxidant activity and cellular repair processes .

Mechanism of Action

The mechanism of action of 20-Hydroxyecdysone 22-acetate involves its interaction with ecdysone receptors in target organisms. In insects, it binds to the ecdysone receptor complex, triggering a cascade of gene expression changes that lead to molting and metamorphosis. In mammals, it has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, which explains its various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Ecdysteroids

Structural and Functional Differences

The table below highlights key structural and functional differences between 20E22A and related ecdysteroids:

Compound Key Structural Feature Biological Activity Primary Source
20E22A C-22 acetate group Inactive as a molting hormone; antifeedant in marine predators Pycnogonum litorale
20-Hydroxyecdysone (20E) Free C-22 hydroxyl group Active molting hormone in arthropods; stimulates growth in algae Arthropods, plants
Taxisterone 22-deoxy-20-hydroxyecdysone Moderate ecdysteroid agonist (EC₅₀ = 9.5×10⁻⁸ M in Drosophila assays) Serratula coronata
3-Epi-20-hydroxyecdysone Epimerization at C-3 Weak ecdysteroid agonist (EC₅₀ = 1.6×10⁻⁷ M) Serratula coronata
Key Observations:
  • C-22 Modifications : The presence of a C-22 acetate (20E22A) or absence of a C-22 hydroxyl (taxisterone) reduces or abolishes molting hormone activity in arthropods .
  • Antifeedant Activity : 20E22A deters predation by Carcinus maenas crabs at 5.0×10⁻⁴ M, while 20E is effective at lower concentrations (1.25×10⁻⁴ M) .
  • Receptor Binding : 20E22A shows lower affinity for the ecdysteroid receptor (BmEcR-B1/BmUSP) compared to 20E, likely due to steric hindrance from the acetate group .

Bioactivity in Non-Arthropod Systems

20E22A exhibits distinct roles in non-arthropod organisms:

  • Algal Growth Stimulation : In Chlorella vulgaris, 20E22A stimulates growth at 10⁻⁹ M but is less potent than 20E (potency ranking: 20E > 20E22A > 2-deoxy-20E > ecdysone) .
  • Snail Metabolism : Cepaea nemoralis snails convert 20E into 20E22A as part of detoxification pathways, unlike arthropods .

Ecological and Evolutionary Roles

  • Marine Defense: In Pycnogonum litorale, 20E22A serves as a chemical defense against predators, with secretions reaching 0.8×10⁻³ M in defensive effluents .
  • Plant Interactions : In Silene otites, 20E22A is part of a complex ecdysteroid cocktail that may deter herbivores, though its specific role remains unclear .

Quantitative Comparison of Key Parameters

Table 2: Concentration and Bioactivity Data

Parameter 20E22A 20E Taxisterone
Concentration in Source 0.1% dry weight (pycnogonids) 0.01–2.3% (plants) Trace amounts
Antifeedant Threshold 5.0×10⁻⁴ M 1.25×10⁻⁴ M Not tested
Receptor Binding (IC₅₀) >10⁻⁶ M 5 nM Not determined
Growth Stimulation (Algae) 10⁻⁹ M (optimal) 10⁻¹²–10⁻⁹ M No data

Biological Activity

20-Hydroxyecdysone 22-acetate (20E 22-acetate) is a derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (20E), which is found in various plants and insects. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 20E 22-acetate, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of 20-Hydroxyecdysone

20-Hydroxyecdysone is a steroid hormone that plays crucial roles in the growth and development of arthropods. In mammals, it exhibits various pharmacological effects without acting as a hormone. Its benefits include anabolic effects, antioxidant properties, and potential applications in treating metabolic disorders and cancer.

1. Anabolic Effects

20E has been shown to enhance protein synthesis and muscle growth. In vitro studies demonstrated that it mimics insulin-like growth factor-1 (IGF-1), promoting myotube growth in C2C12 cells and significantly reducing myostatin expression, which is known to inhibit muscle growth . The compound also stimulates erythropoiesis and increases ATP synthesis in skeletal muscles .

2. Antioxidant Activity

Recent studies highlight the antioxidant capabilities of 20E. It induces the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species (ROS). In non-small cell lung cancer (NSCLC) models, 20E treatment resulted in significant reductions in glycolytic enzyme activity, suggesting a metabolic shift towards reduced oxidative stress .

3. Antineoplastic Properties

Emerging evidence suggests that 20E possesses anticancer properties. In NSCLC cell lines, it inhibited cancer stem cell markers and sensitized cells to metabolic inhibitors . The compound's ability to modulate metabolic pathways involved in cancer progression positions it as a potential candidate for anticancer therapies.

The mechanisms underlying the biological activities of 20E are complex and multifaceted:

  • Receptor Interaction : Unlike traditional steroid hormones, 20E does not bind to classical nuclear receptors but may interact with membrane-bound G-protein-coupled receptors (GPCRs) such as Mas1 and possibly estrogen receptor beta (ERβ) .
  • Metabolic Regulation : By modulating key metabolic pathways, including glycolysis and one-carbon metabolism, 20E influences cellular energy balance and promotes apoptosis in cancer cells .
  • Enzyme Inhibition : Studies have shown that ecdysteroids can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer’s .

Case Study: Anticancer Effects in NSCLC

A recent study evaluated the effects of 20E on NSCLC cell lines. The results indicated that treatment with 20E led to:

  • Significant reduction in glycolytic enzyme activity.
  • Induction of antioxidant genes.
  • Decreased expression of cancer stem cell markers.

These findings suggest that 20E may effectively target metabolic vulnerabilities in cancer cells while enhancing antioxidant defenses .

Case Study: Muscle Growth Enhancement

In another study focusing on muscle biology, administration of 20E resulted in:

  • Increased protein synthesis rates.
  • Enhanced muscle cell proliferation.
  • Reduction of myostatin levels.

This research supports the use of 20E as a potential therapeutic agent for conditions characterized by muscle wasting or sarcopenia .

Data Tables

Biological ActivityObservationsReferences
Anabolic EffectsIncreased protein synthesis; reduced myostatin
Antioxidant ActivityInduction of antioxidative stress response genes
Antineoplastic PropertiesSuppression of cancer stem cell markers
Enzyme InhibitionInhibition of AChE and BChE

Q & A

Basic Questions

Q. What is the primary biological role of 20-hydroxyecdysone 22-acetate (20E22A) in marine arthropods like Pycnogonum litorale?

  • Methodological Answer : 20E22A acts as a chemical defense against predators such as Carcinus maenas. This was determined via feeding bioassays where 20E22A reduced crab food consumption at concentrations ≥5.0×10⁻⁴ M. Quantification of 20E22A in pycnogonid tissues was performed using HPLC, revealing its predominance (66.2–85.8% of total ecdysteroids) .

Q. How does the structural modification at C-22 influence 20E22A’s hormonal inactivity in molting regulation?

  • Methodological Answer : Acetylation at C-22 blocks the free hydroxyl group required for receptor binding. Competitive radioligand assays (e.g., with ³H-ponasterone A) demonstrated that 20E22A has reduced affinity for ecdysteroid receptors (IC₅₀ data). Structural-activity studies in Drosophila Kc-H cells confirmed this inactivity .

Q. What analytical methods are recommended for quantifying 20E22A in plant or arthropod samples?

  • Methodological Answer : HPLC-MS/MS with a validated protocol (e.g., Agilent 1200 chromatograph coupled with Thermo TSQ Quantum Access MAX) is optimal. For plant extracts like Silene otites, purification via ethyl acetate extraction and HPLC, followed by NMR and mass spectrometry, ensures accurate identification .

Advanced Research Questions

Q. Why does 20E22A exhibit reduced binding to ecdysteroid receptors compared to 20-hydroxyecdysone (20E)?

  • Methodological Answer : Molecular docking studies and competitive binding assays reveal that the C-22 acetate group sterically hinders interactions with the ligand-binding domain of the ecdysteroid receptor (BmEcR-B1/BmUSP). This is supported by IC₅₀ values from radioligand displacement experiments .

Q. What biosynthetic pathways are hypothesized for 20E22A production in plants like Serratula coronata?

  • Methodological Answer : Enzymatic acetylation of 20E by acetyltransferases is proposed. Isotopic labeling (e.g., ¹³C-glucose tracing) and mutant plant analysis can validate this pathway. In vitro enzyme assays using recombinant acetyltransferases further clarify substrate specificity .

Q. How does 20E22A influence non-target organisms, such as algae or fungi?

  • Methodological Answer : In Chlorella vulgaris, 20E22A stimulates growth at nanomolar concentrations (10⁻⁹ M) but becomes cytotoxic at >10⁻⁶ M. Dose-response curves and cellular component analysis (DNA, chlorophyll, protein levels) are used to assess bioactivity .

Q. What ecological implications arise from 20E22A’s role as a defensive secretion in Pycnogonum litorale?

  • Methodological Answer : Field experiments and predator-prey interaction studies (e.g., crab predation assays) demonstrate that 20E22A secretion reduces predation pressure. Ecological modeling can predict its impact on population dynamics .

Data Contradictions and Resolution

  • Contradiction : While 20E22A is hormonally inactive in arthropod molting, it exhibits bioactivity in algae.

    • Resolution : Context-dependent receptor expression or alternative signaling pathways (e.g., membrane receptors) may explain differential effects. Comparative transcriptomics in algae vs. arthropods could clarify mechanisms .
  • Contradiction : 20E22A is abundant in Pycnogonum litorale but absent in most arthropods.

    • Resolution : Phylogenetic analysis of ecdysteroid biosynthetic enzymes in pycnogonids vs. insects may reveal evolutionary adaptations for chemical defense .

Key Methodological Tools

Application Recommended Technique Reference
Quantification of 20E22AHPLC-MS/MS with Xcalibur software
Receptor binding analysisRadioligand displacement assays (³H-ponasterone A)
Structural elucidation1D/2D NMR and high-resolution mass spectrometry
In vivo bioactivity screeningDrosophila melanogaster BII bioassay (EC₅₀ determination)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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20-Hydroxyecdysone 22-acetate
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20-Hydroxyecdysone 22-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.